Dithiaden
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Overview
Description
Dithiaden is a relatively selective antihistamine that functions as an H1 receptor antagonist. It is known for its hypnotic, antiadrenergic, and very weak anticholinergic and antiserotonergic effects . This compound is marketed under the trademark this compound in the Czech Republic and Slovakia, available in both tablet and injection forms .
Preparation Methods
The synthesis of Dithiaden involves the formation of a thieno2,3-cbenzothiepin structure. The synthetic route typically includes the reaction of thieno2,3-cbenzothiepin with N,N-dimethylpropan-1-amine under specific conditions to yield this compound . Industrial production methods are not extensively documented, but the synthesis generally follows similar organic chemistry principles involving controlled reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Dithiaden undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form various analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Scientific Research Applications
Dithiaden has been extensively studied for its pharmacological properties. Its primary application is in the treatment of hypersensitivity reactions due to its antihistamine properties . Additionally, this compound has been investigated for its effects on oxidative burst in human neutrophils, indicating its potential role in modulating immune responses . Research has also explored its use in treating allergic rhinitis, conjunctivitis, and certain dermatoses .
Mechanism of Action
The mechanism of action of Dithiaden is rooted in its ability to function as a histamine H1 receptor antagonist. By blocking the H1 receptors, this compound inhibits the action of histamine, a compound released during allergic reactions responsible for symptoms like itching, swelling, and vasodilation . This compound also exhibits anticholinergic properties, inhibiting the action of acetylcholine, which is involved in muscle activation and various other functions . This dual-action mechanism allows this compound to provide comprehensive relief from allergic symptoms.
Comparison with Similar Compounds
Dithiaden is compared with other antihistamines such as Dosulepin and Doxepin . While all these compounds function as H1 receptor antagonists, this compound is unique due to its relatively selective antihistamine properties and its additional hypnotic and antiadrenergic effects . Dosulepin and Doxepin, on the other hand, have different profiles in terms of their anticholinergic and antiserotonergic effects.
Similar Compounds
- Dosulepin
- Doxepin
This compound’s uniqueness lies in its selective antihistamine action combined with its hypnotic and antiadrenergic properties, making it a valuable compound in treating various allergic conditions .
Properties
Molecular Formula |
C17H19NS2 |
---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
InChI Key |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Synonyms |
dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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